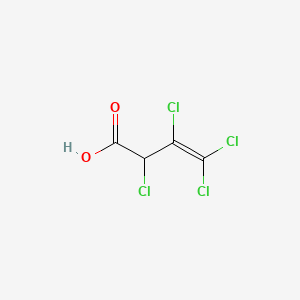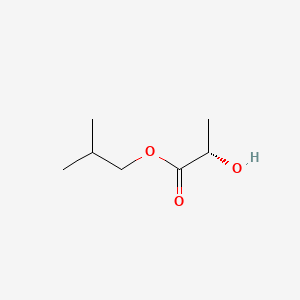
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-: is an organic compound with the molecular formula C7H14O3 and a molecular weight of 146.1843 g/mol . This compound is also known as isobutyl lactate and is a stereoisomer with the (2S)-configuration. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be synthesized through the esterification of lactic acid with isobutanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process includes the purification of the ester through distillation to remove any unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- undergoes various chemical reactions, including:
Esterification: Formation of esters from carboxylic acids and alcohols.
Hydrolysis: Breaking down of the ester into its corresponding acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: Conversion of the ester to its corresponding carboxylic acid using oxidizing agents.
Common Reagents and Conditions:
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Esterification: Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)-.
Hydrolysis: Lactic acid and isobutanol.
Oxidation: Propanoic acid.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of flavors, fragrances, and as a plasticizer in polymer manufacturing.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- involves its interaction with various molecular targets and pathways. In biological systems, it can act as a substrate for enzymes involved in ester hydrolysis, leading to the release of lactic acid and isobutanol. These products can then participate in metabolic pathways, influencing cellular processes and functions .
Comparación Con Compuestos Similares
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- can be compared with other similar compounds, such as:
Propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2R)-: The (2R)-stereoisomer of the compound, which has different stereochemistry but similar chemical properties.
Propanoic acid, 2-hydroxy-, methyl ester: A simpler ester with a methyl group instead of the isobutyl group, leading to different physical and chemical properties.
Propanoic acid, 2-methylpropyl ester: An ester without the hydroxyl group, resulting in different reactivity and applications.
The uniqueness of propanoic acid, 2-hydroxy-, 2-methylpropyl ester, (2S)- lies in its specific stereochemistry and the presence of both hydroxyl and ester functional groups, which contribute to its diverse reactivity and applications.
Propiedades
Número CAS |
77027-84-0 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
2-methylpropyl (2S)-2-hydroxypropanoate |
InChI |
InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m0/s1 |
Clave InChI |
WBPAQKQBUKYCJS-LURJTMIESA-N |
SMILES isomérico |
C[C@@H](C(=O)OCC(C)C)O |
SMILES canónico |
CC(C)COC(=O)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




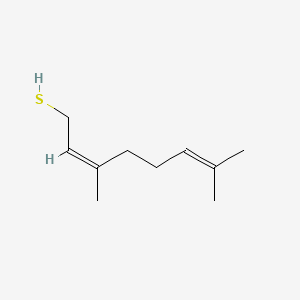
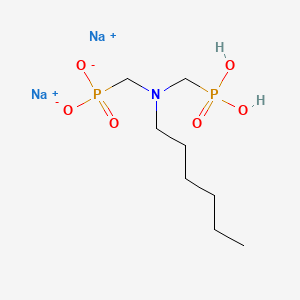
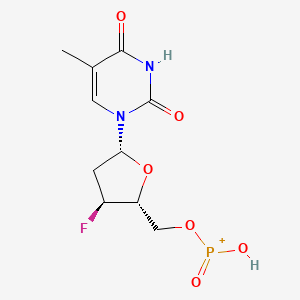



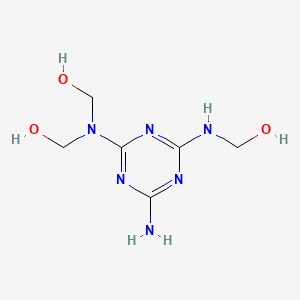
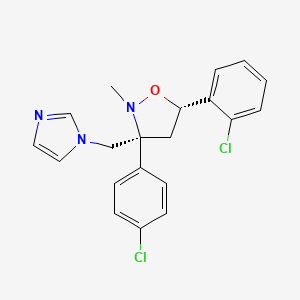


![4-[(2-Chloro-4,6-dinitrophenyl)azo]-N-(3-methoxypropyl)naphthalen-1-amine](/img/structure/B12674458.png)
